1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 682762-46-5
VCID: VC11791986
InChI: InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)26(24,25)23-8-6-22(7-9-23)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C
Molecular Formula: C19H22Cl2N2O2S
Molecular Weight: 413.4 g/mol

1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

CAS No.: 682762-46-5

Cat. No.: VC11791986

Molecular Formula: C19H22Cl2N2O2S

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine - 682762-46-5

Specification

CAS No. 682762-46-5
Molecular Formula C19H22Cl2N2O2S
Molecular Weight 413.4 g/mol
IUPAC Name 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)26(24,25)23-8-6-22(7-9-23)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3
Standard InChI Key UBIBXHZHRZXGPL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a 2,4,6-trimethylbenzenesulfonyl moiety. This configuration introduces significant steric bulk and electronic modulation, influencing both physicochemical properties and target interactions .

Molecular Formula and Weight

  • Molecular Formula: C20H23Cl2N2O2S\text{C}_{20}\text{H}_{23}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

  • Molecular Weight: 433.38 g/mol (calculated from PubChem CID 121094 analogs) .

Key Functional Groups

  • Piperazine ring: Serves as a flexible scaffold for substitutions.

  • 2,5-Dichlorophenyl group: Enhances lipophilicity and potential halogen bonding.

  • 2,4,6-Trimethylbenzenesulfonyl group: Contributes to steric hindrance and sulfonamide-mediated target engagement .

Spectroscopic and Computational Data

PropertyValueMethod/Source
XLogP35.2PubChem computed
Hydrogen Bond Acceptors4PubChem descriptor
Rotatable Bonds6Cactvs 3.4.8.18
Topological Polar SA76.5 ŲPubChem

The high XLogP3 value suggests strong lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .

Synthesis and Optimization Strategies

Core Reaction Pathways

The synthesis of piperazine sulfonamides typically involves:

  • N-Alkylation: Introducing the dichlorophenyl group via nucleophilic substitution.

  • Sulfonylation: Attaching the trimethylbenzenesulfonyl moiety using sulfonyl chlorides .

Patent-Derived Protocol (Adapted from CN102807536A)

A modified procedure for analogous piperazine hydrochlorides involves:

  • Cyclization: 2,5-Dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride at 120–220°C.

  • Workup: Protonic solvents (e.g., ethanol/water mixtures) precipitate the crude product.

  • Purification: Recrystallization achieves >99.5% purity (HPLC) .

Key Parameters:

  • Mass ratio (aniline:bis-chloroethylamine): 1:1.2–1.8

  • Yield: ~60% (optimized for industrial scale) .

Pharmacological Profiling

CompoundIC50\text{IC}_{50} (μM\mu\text{M})Target EnzymeSelectivity Ratio (Parasite/Human)
Piperazine analog 420.14T. brucei NMT18:1
Piperidine analog 470.03T. brucei NMT6:1
Sulfonamide 630.002T. brucei NMT1.5:1

Data adapted from trypanocidal N-myristoyltransferase (NMT) inhibitors . The benzenesulfonyl group in 63 enhances potency but reduces selectivity, suggesting a trade-off for the target compound .

Structure-Activity Relationships (SAR)

  • Piperazine vs. Piperidine: Piperidine analogs show 4–5× higher potency due to increased basicity (pKaK_a ~9.6 vs. 7.9) .

  • Sulfonamide Substitution: 2,4,6-Trimethyl groups improve target binding but may increase metabolic lability.

  • Chlorophenyl Position: 2,5-Dichloro substitution optimizes hydrophobic interactions compared to 2,3 or 2,4 patterns .

Computational and ADMET Predictions

Physicochemical Profiling

ParameterValueImplication
Water Solubility0.01 mg/mL (predicted)Low, may require formulation
Caco-2 Permeability8.7 × 106^{-6} cm/sModerate intestinal absorption
PPB92%High plasma protein binding

Derived from PubChem CID 121094 analogs and ACD/Labs software .

Metabolic Fate

  • Primary Pathways: CYP3A4-mediated oxidation of the piperazine ring.

  • Potential Metabolites: N-Dealkylated products and sulfonamide hydrolysis derivatives.

Industrial and Therapeutic Applications

Antiparasitic Development

The compound’s structural similarity to DDD85646 (a clinical-stage trypanocide) suggests potential against:

  • Human African trypanosomiasis

  • Chagas disease

  • Leishmaniasis .

Central Nervous System (CNS) Targets

Piperazine sulfonamides are investigated for:

  • Dopamine D2/D3 receptor modulation (antipsychotic applications)

  • Serotonin 5-HT1A_{1A} antagonism (anxiety/depression) .

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